Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate
Overview
Description
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate is a chemical compound with the CAS Number: 1183967-62-5 . It has a molecular weight of 286.17 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2/c1-3-16-12(15)8-14-9(2)10-5-4-6-11(13)7-10/h4-7,9,14H,3,8H2,1-2H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the sources I found.
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed synthetic routes to create complex molecules for potential applications in medicinal chemistry and materials science. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates the ability to construct molecules with specific structural features, which could be beneficial for developing new therapeutic agents or materials with unique properties (M. Sapnakumari et al., 2014).
- Another study focused on the expedient access to N-phenylpyrrolidin-2-yl heterocycles through base-induced intramolecular aza-Michael reaction, showcasing the versatility of synthetic chemistry in generating compounds that could serve as building blocks for pharmaceuticals or other biologically active molecules (J. F. Ramos et al., 2011).
Crystallography and Molecular Structure
- Detailed crystallographic studies provide insights into the molecular structure of synthesized compounds, which is crucial for understanding their physical and chemical properties. For example, the crystal structure analysis of ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate offers valuable information on molecule conformation and potential reactivity, aiding in the design of molecules with desired characteristics (S. Murtaza et al., 2012).
Potential Biological Activities
- Synthesis and evaluation of thiazole derivatives for antiamoebic activity and cytotoxicity highlight the ongoing search for new treatments against infectious diseases. The study identified compounds with significant amoebicidal activity, suggesting the potential for developing new therapeutic agents (A. Shirai et al., 2013).
- Research on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated their inhibitory effects on glucosidase enzymes, indicating potential applications in managing diabetes or other metabolic disorders. This work illustrates the role of chemical synthesis in discovering molecules with specific biological activities (Ayesha Babar et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as 11β-hydroxysteroid dehydrogenase .
Mode of Action
It’s worth noting that benzylic halides typically react via an sn2 pathway, while secondary and tertiary benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Properties
IUPAC Name |
ethyl 2-[1-(3-bromophenyl)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)8-14-9(2)10-5-4-6-11(13)7-10/h4-7,9,14H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZHYOIAAANME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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